Cas no 1026688-75-4 (4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid)

4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid structure
1026688-75-4 structure
商品名:4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
CAS番号:1026688-75-4
MF:C16H16ClN3O3
メガワット:333.769542694092
CID:6022296
PubChem ID:4278210

4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid 化学的及び物理的性質

名前と識別子

    • AKOS002161785
    • 1026688-75-4
    • 4-(4-chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
    • 4-((4-chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
    • EU-0012069
    • SR-01000497138
    • AKOS016289215
    • F1124-0076
    • SR-01000497138-1
    • 4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
    • インチ: 1S/C16H16ClN3O3/c17-12-3-5-13(6-4-12)20-15(21)8-14(16(22)23)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,20,21)(H,22,23)
    • InChIKey: BYQOJGOKZIKXMJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)NC(CC(C(=O)O)NCC1C=NC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 333.0880191g/mol
  • どういたいしつりょう: 333.0880191g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 400
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1124-0076-1mg
3-[(4-chlorophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid
1026688-75-4 90%+
1mg
$54.0 2023-05-17

4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid 関連文献

4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acidに関する追加情報

Introduction to 4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid (CAS No. 1026688-75-4)

4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid, identified by its CAS number 1026688-75-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of interest for further investigation in drug discovery and development. The structural features of this molecule, including its chloroanilino and pyridin-3-ylmethylamino substituents, contribute to its unique chemical properties and reactivity, which are crucial for understanding its potential applications.

The chemical structure of 4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid consists of a butanoic acid backbone modified with an N-substituted pyridine ring and an anilino group bearing a chlorine atom. This arrangement creates a molecule with multiple sites for interaction with biological targets, such as enzymes and receptors. The presence of both electrophilic and nucleophilic centers in the molecule allows for diverse chemical modifications, enabling the synthesis of derivatives with tailored biological activities.

In recent years, there has been growing interest in the development of novel therapeutic agents that target specific disease pathways. 4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid has been studied for its potential role in modulating various biological processes. For instance, preliminary studies suggest that this compound may interfere with key enzymatic pathways involved in inflammation and cancer progression. The chloroanilino moiety, in particular, has been identified as a pharmacophore in several bioactive molecules, contributing to their ability to bind to biological targets with high affinity.

One of the most compelling aspects of this compound is its structural similarity to known pharmacological agents. The pyridin-3-ylmethylamino group provides a scaffold that can be further modified to enhance binding affinity and selectivity. This feature makes 4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid a valuable starting point for designing new drugs targeting neurological disorders, cardiovascular diseases, and other conditions where precise molecular interactions are critical.

The synthesis of 4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the complex framework of the molecule. The purity of the final product is essential for subsequent biological testing, as impurities can significantly affect the compound's activity and safety profile.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like 4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid with greater accuracy before conducting expensive wet-lab experiments. Molecular docking studies have been used to model the interactions between this compound and potential target proteins, providing insights into its mechanism of action. These computational approaches have accelerated the drug discovery process by identifying promising candidates for further validation.

In clinical research, 4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid has been investigated in preclinical models as a potential therapeutic agent. Initial studies have shown promising results in reducing inflammation and inhibiting tumor growth in vitro. However, further research is needed to confirm these findings in vivo and to assess the compound's safety profile before it can be considered for human trials. The development of robust analytical methods for quantifying this compound in biological matrices is also essential for advancing its clinical application.

The versatility of 4-(4-Chloroanilino)-4-oxyloxime) butanoic acid lies in its ability to be modified at multiple positions to create libraries of derivatives with varying biological activities. Functional groups such as hydroxyls, amines, and carboxylic acids can be introduced or removed through selective reactions, allowing researchers to fine-tune the molecule's properties. This flexibility makes it an attractive candidate for structure-based drug design approaches, where the goal is to optimize a molecule's interactions with its target.

The role of CAS No. 10266887544 in guiding synthetic routes cannot be overstated. Accurate identification through its CAS number ensures that researchers have access to reliable data on the compound's properties and synthesis methods. This information is crucial for reproducibility in scientific research and for compliance with regulatory standards when pursuing clinical development.

As our understanding of molecular interactions continues to evolve, compounds like 10266887544CAS No.-10266887544CAS No.-10266887544CAS No.-10266887544CAS No.-10266887544CAS No.-10266887544CAS No.-10266887544CAS No.-10266887544CAS No.-10266887544CAS No.-10266887

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